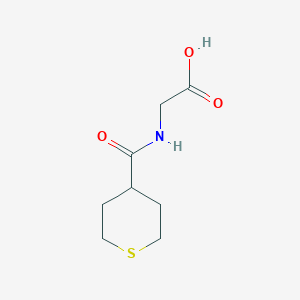
(Tetrahydro-2H-thiopyran-4-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro-2H-thiopyran-4-carbonyl)glycine is a chemical compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol It is a derivative of thiopyran and glycine, characterized by the presence of a thiopyran ring and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-carbonyl)glycine typically involves the reaction of thiopyran derivatives with glycine or its derivatives. One common method is the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid with glycine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient coupling reagents and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydro-2H-thiopyran-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Tetrahydro-2H-thiopyran-4-carbonyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Tetrahydro-2H-thiopyran-4-carbonyl)glycine involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The glycine moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure but lacking the glycine moiety.
2-Thio-containing pyrimidines: Compounds with a sulfur atom in the pyrimidine ring, showing similar reactivity and biological activity.
Uniqueness
(Tetrahydro-2H-thiopyran-4-carbonyl)glycine is unique due to the combination of the thiopyran ring and glycine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H13NO3S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
2-(thiane-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C8H13NO3S/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11) |
Clave InChI |
WXSKPUXYQLQTPM-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















